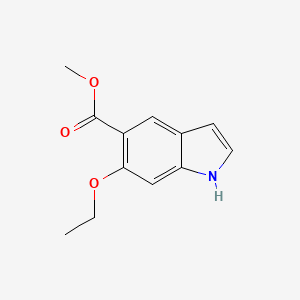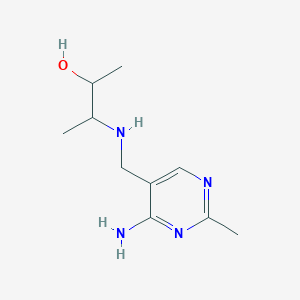
5-Bromo-2-(hydroxymethyl)pyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(hydroxymethyl)pyridin-4-ol: is a heterocyclic organic compound that features a bromine atom, a hydroxymethyl group, and a hydroxyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(hydroxymethyl)pyridin-4-ol can be achieved through several methods. One common approach involves the bromination of 2-(hydroxymethyl)pyridin-4-ol using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-(hydroxymethyl)pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed:
Oxidation: 5-Carboxy-2-(hydroxymethyl)pyridin-4-ol.
Reduction: 2-(Hydroxymethyl)pyridin-4-ol.
Substitution: 5-Methoxy-2-(hydroxymethyl)pyridin-4-ol.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-(hydroxymethyl)pyridin-4-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be employed in cross-coupling reactions such as Suzuki-Miyaura coupling .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors or modulators of specific biological targets.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases. Its ability to interact with biological macromolecules makes it a valuable scaffold in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties. Its reactivity and functional groups make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(hydroxymethyl)pyridin-4-ol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and hydroxymethyl group can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .
Comparación Con Compuestos Similares
- 2-Bromo-5-(methylthio)pyridine
- 2-Bromo-5-(methanesulfonyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2-chloromethylimidazo[1,2-a]pyridine
- 5-Bromo-2-(2-thienyl)pyridine
Comparison: Compared to these similar compounds, 5-Bromo-2-(hydroxymethyl)pyridin-4-ol is unique due to the presence of both a hydroxymethyl group and a hydroxyl group on the pyridine ring. This combination of functional groups enhances its reactivity and potential for forming diverse chemical derivatives. Additionally, the hydroxymethyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C6H6BrNO2 |
|---|---|
Peso molecular |
204.02 g/mol |
Nombre IUPAC |
5-bromo-2-(hydroxymethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6BrNO2/c7-5-2-8-4(3-9)1-6(5)10/h1-2,9H,3H2,(H,8,10) |
Clave InChI |
ODYVHACYEPYEFE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=C(C1=O)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



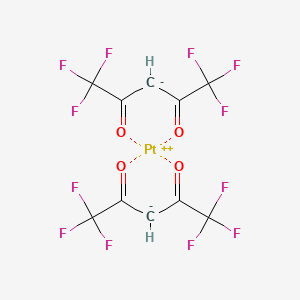
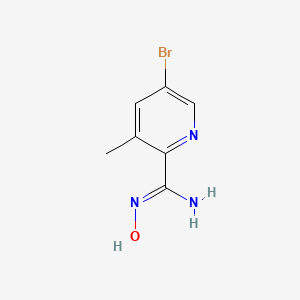
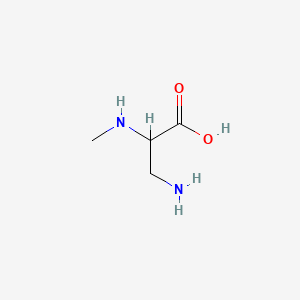
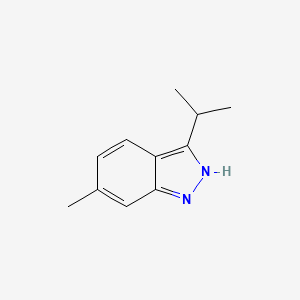
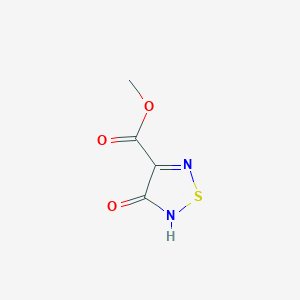
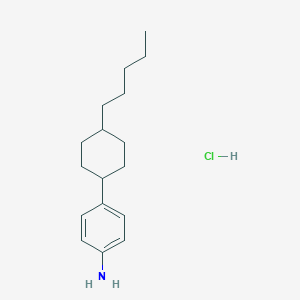
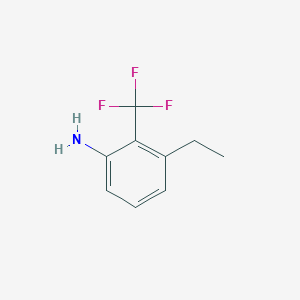
![2-[[4-[(E)-[7-[8-[(E)-[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-2,3,8-trihydroxy-4-isopropyl-6-methyl-1-naphthyl]methyleneamino]benzoyl]amino]acetic acid](/img/structure/B15246916.png)
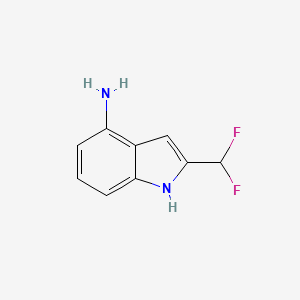

![[4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 5,5'-dimethyl-](/img/structure/B15246937.png)
